7-Hydroxy-6-methoxy-3-prenylcoumarin

Vue d'ensemble

Description

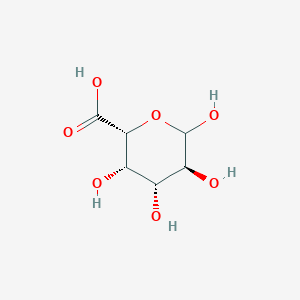

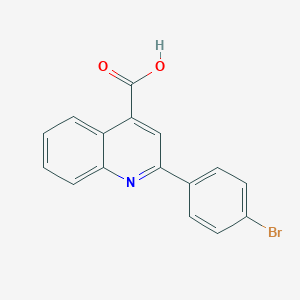

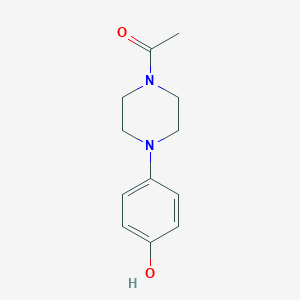

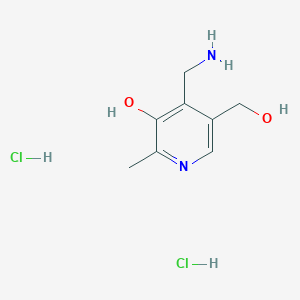

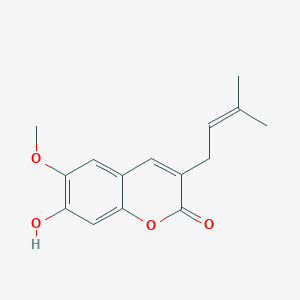

7-Hydroxy-6-methoxy-3-prenylcoumarin is a chemical compound with the molecular formula C15H16O4 . It is isolated from the herbs of Coriaria nepalensis .

Synthesis Analysis

The synthesis of coumarin heterocycles, including 7-Hydroxy-6-methoxy-3-prenylcoumarin, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-6-methoxy-3-prenylcoumarin consists of 15 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The average mass is 260.285 Da and the monoisotopic mass is 260.104858 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy-6-methoxy-3-prenylcoumarin include its molecular formula (C15H16O4), average mass (260.285 Da), and monoisotopic mass (260.104858 Da) . More detailed information about its physical and chemical properties is not available in the literature.

Applications De Recherche Scientifique

Antioxidant Activity

“7-Hydroxy-6-methoxy-3-prenylcoumarin” has been studied for its antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. The addition of a hydroxyl group at position 7 significantly enhances its peroxide scavenging ability, making it a potent antioxidant .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory activity, which is beneficial in the treatment of chronic inflammation and related disorders. Its ability to modulate inflammatory pathways can lead to the development of new anti-inflammatory drugs .

Antimicrobial Properties

The antimicrobial activities of coumarins, including “7-Hydroxy-6-methoxy-3-prenylcoumarin,” are well-documented. They can inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anti-cholinesterase Activity

Coumarins have shown anti-cholinesterase activity, which is significant in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase, they help increase the levels of acetylcholine in the brain, improving neuronal function .

Anti-leishmanial Activity

Research has indicated that coumarins, including “7-Hydroxy-6-methoxy-3-prenylcoumarin,” possess anti-leishmanial properties. This opens up possibilities for treating leishmaniasis, a disease caused by parasites transmitted through sandfly bites .

Antiproliferative Activity

The antiproliferative activity of this compound suggests its potential use in cancer therapy. By inhibiting the proliferation of cancer cells, it could be used to develop treatments that target specific types of cancer .

Safety and Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of 7-Hydroxy-6-methoxy-3-prenylcoumarin. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Orientations Futures

The synthesis of 7-Hydroxy-6-methoxy-3-prenylcoumarin and other coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Future research may focus on exploring the optimal synthesis conditions of different 7-hydroxy-4-substituted coumarins to provide references for future industrial production .

Propriétés

IUPAC Name |

7-hydroxy-6-methoxy-3-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)4-5-10-6-11-7-14(18-3)12(16)8-13(11)19-15(10)17/h4,6-8,16H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICOULHBERNBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=CC(=C(C=C2OC1=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580233 | |

| Record name | 7-Hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-6-methoxy-3-prenylcoumarin | |

CAS RN |

299159-90-3 | |

| Record name | 7-Hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.